(4-Ethylphenyl)thiourea
Overview
Description
(4-Ethylphenyl)thiourea is a chemical compound that belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) linked to two amine groups. While the provided papers do not directly discuss (4-Ethylphenyl)thiourea, they do provide insights into related compounds that can help infer some of the properties and behaviors of (4-Ethylphenyl)thiourea.
Synthesis Analysis
The synthesis of related thiourea compounds involves various techniques such as phase transfer catalysis at room temperature, as seen in the synthesis of N-(2-ethoxyphenyl)-N'-(4-ethoxybenzoyl)-thiourea . This suggests that similar methods could potentially be applied to synthesize (4-Ethylphenyl)thiourea. The use of GC-MS, elemental analyses, and NMR spectroscopy techniques are common in characterizing these compounds .
Molecular Structure Analysis
X-ray diffraction analysis is a pivotal tool in determining the crystal structure of thiourea derivatives. For instance, the crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was determined to crystallize in the triclinic space group with specific molecular conformations . Similarly, the structure of N-(2-ethoxyphenyl)-N'-(4-ethoxybenzoyl)-thiourea belongs to the monoclinic space group . These findings suggest that (4-Ethylphenyl)thiourea could also exhibit a well-defined crystalline structure, which could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
Thiourea derivatives can undergo various chemical reactions, including unexpected ones such as the ANRORC rearrangement followed by N-formylation, as observed in the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea . This indicates that (4-Ethylphenyl)thiourea may also participate in complex reactions, which could be explored further to understand its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be studied using spectroscopic methods such as IR, NMR, and vibrational spectroscopy. The vibrational properties of these compounds have been explored using FTIR and FT-Raman spectroscopy, complemented by quantum chemical calculations . Additionally, certain thiourea derivatives exhibit selective recognition for specific anions and have potential applications as plant-growth regulators . These insights provide a foundation for predicting the properties and potential applications of (4-Ethylphenyl)thiourea.
Scientific Research Applications
Carbon Dioxide Sensing
(4-Ethylphenyl)thiourea derivatives have been explored for their potential in carbon dioxide sensing. For instance, a study demonstrated the use of ethynylated-thiourea derivatives, including 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea, in the development of resistive-type CO2 gas sensors. These sensors exhibited significant response to CO2 at room temperature and demonstrated good reproducibility and fast response times. The molecular response towards CO2 was also evaluated using density functional theory (DFT) (Daud, Wahid, & Khairul, 2019).
Biological Activities
Studies have investigated the biological activities of thiourea derivatives. For example, 3-(4-bromobenzoyl)-1-ethyl-1-(4-fluorophenyl) thiourea, a zinc-based thiourea derivative, has shown a broad spectrum of biological applications, including potential antibacterial and antifungal properties. The compound and its complexes were characterized and their biological activity was assessed (Shakoor & Asghar, 2021).
DNA Binding and Antioxidant Activities
Thiourea derivatives, such as nitrosubstituted acyl thioureas, have been synthesized and characterized for their potential anti-cancer properties. Studies on these compounds included DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy. They have also been tested for antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).
Synthesis and Characterization
The synthesis and characterization of thiourea derivatives are critical for understanding their potential applications. Research has been conducted on the structural analysis of these compounds, providing insights into their chemical properties and potential applications in various fields. For instance, the synthesis and crystal structural analysis of various thiourea derivatives have been conducted, contributing to the understanding of their molecular structures (Hassan et al., 2011).
Pharmaceutical Evaluation
Thiourea derivatives have been evaluated for their pharmaceutical potential. Studies have investigated their inhibitory effects on enzymes like α-amylase, α-glucosidase, and acetylcholinesterase, as well as their antibacterial and antioxidant properties. Toxicological evaluations in animal models have also been conducted to assess their safety (Naz et al., 2020).
Future Directions
The future directions for the study of “(4-Ethylphenyl)thiourea” could include further exploration of its biological activities and potential applications in various fields . This could involve the development of new synthesis methods, the study of its interactions with biological systems, and the investigation of its potential uses in medicine and other industries .
properties
IUPAC Name |
(4-ethylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTABUDGUFJFVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374546 | |
Record name | (4-ethylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylphenyl)thiourea | |
CAS RN |
22265-78-7 | |
Record name | (4-ethylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-ethylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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